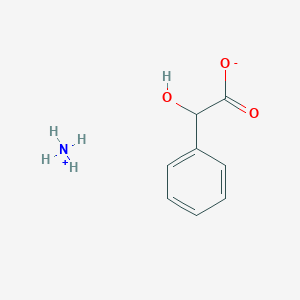

Benzeneacetic acid, alpha-hydroxy-, ammonium salt

Description

Le mandelate d'ammonium est un composé chimique de formule moléculaire C8H11NO3. Il s'agit du sel d'ammonium de l'acide mandélique, un type d'acide alpha-hydroxy aromatique. Ce composé est connu pour ses applications dans divers domaines, notamment la médecine et la chimie industrielle.

Propriétés

Formule moléculaire |

C8H11NO3 |

|---|---|

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

azanium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3.H3N/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);1H3 |

Clé InChI |

BDEXTKUJIZCFST-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)[O-])O.[NH4+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le mandelate d'ammonium peut être synthétisé en neutralisant l'acide mandélique avec de l'hydroxyde d'ammonium. La réaction implique généralement la dissolution de l'acide mandélique dans l'eau, puis l'ajout d'hydroxyde d'ammonium jusqu'à ce que le pH atteigne un niveau neutre. La solution est ensuite évaporée pour obtenir des cristaux de mandelate d'ammonium .

Méthodes de production industrielle

La production industrielle du mandelate d'ammonium suit un processus similaire, mais à plus grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir une pureté et un rendement élevés. Le processus implique l'utilisation de réactifs de haute qualité et un contrôle précis de la température et du pH pour optimiser la cristallisation du mandelate d'ammonium .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le mandelate d'ammonium a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme auxiliaire chiral en synthèse asymétrique.

Biologie : Il est utilisé dans l'étude des voies métaboliques impliquant l'acide mandélique.

Mécanisme d'action

Le mécanisme d'action du mandelate d'ammonium dans les applications médicales implique sa conversion en acide mandélique dans l'organisme. L'acide mandélique a des propriétés antibactériennes qui aident à traiter les infections des voies urinaires. Le composé agit en perturbant la synthèse de la paroi cellulaire bactérienne, ce qui conduit à l'inhibition de la croissance bactérienne.

Applications De Recherche Scientifique

Ammonium mandelate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: It is used in the study of metabolic pathways involving mandelic acid.

Mécanisme D'action

The mechanism of action of ammonium mandelate in medical applications involves its conversion to mandelic acid in the body. Mandelic acid has antibacterial properties, which help in treating urinary tract infections. The compound works by disrupting the bacterial cell wall synthesis, leading to the inhibition of bacterial growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide mandélique : Le composé parent du mandelate d'ammonium, utilisé dans des applications similaires, mais avec des propriétés de solubilité et de réactivité différentes.

Mandelate de méthénamine : Un autre dérivé de l'acide mandélique utilisé comme antiseptique urinaire.

Acide benzoylformique : Un produit d'oxydation du mandelate d'ammonium avec des propriétés chimiques et des applications différentes.

Unicité

Le mandelate d'ammonium est unique en raison de sa combinaison spécifique de propriétés, notamment sa solubilité dans l'eau et sa capacité à agir comme source d'acide mandélique dans les systèmes biologiques. Cela le rend particulièrement utile dans les applications médicales où une libération contrôlée d'acide mandélique est souhaitée .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.